Cas no 86-86-2 (1-Naphthylacetamide)

1-Naphthylacetamide structure
1-Naphthylacetamide structure
Nombre del producto:1-Naphthylacetamide
Número CAS:86-86-2
MF:C12H11NO
Megavatios:185.221843004227
MDL:MFCD00004047
CID:34393
PubChem ID:24862740

1-Naphthylacetamide Propiedades químicas y físicas

Nombre e identificación

    • 1-Naphthaleneacetamide
    • 1-Naphthyl Acetamide
    • Naphthylacetamide
    • NAD
    • 2-(1-Naphthyl)acetamide
    • 1-nanphthylacetamide
    • 1-Naphthaleneacetamide Solution
    • 2-(naphthalen-1-yl)acetamide
    • Amid-Thin
    • Amid-Thin W
    • Dirigol N
    • Frufix
    • NAA Amide
    • NAAM
    • Rootone
    • Rosetone
    • Naphthaleneacetamide
    • Naphthyl acetamide
    • 1-Naphthalene acetamide
    • 1-Naphthylacetamide
    • alpha-Naphthylacetamide
    • alpha-Naphthaleneacetamide
    • alpha-NAA amide
    • 2-naphthalen-1-ylacetamide
    • 1-Naphthylamine, N-acetyl-
    • Caswell No. 588
    • alpha-Naphthaleneacetic acid amide
    • .alpha.-Naphthaleneacetamide
    • Amid kyseliny 1-naftyloctove
    • Naphthalene a
    • 2-(Naphthalene-1-yl)-acetamide
    • Diramid
    • NSC 34862
    • α-NAA amide
    • α-Naphthaleneacetamide
    • α-Naphthylacetamide
    • (Naphthalen-1-yl)acetamide (1-Naphthylacetamide)
    • MDL: MFCD00004047
    • Renchi: 1S/C12H11NO/c13-12(14)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2,(H2,13,14)
    • Clave inchi: XFNJVKMNNVCYEK-UHFFFAOYSA-N
    • Sonrisas: O=C(CC1C2C(=CC=CC=2)C=CC=1)N

Atributos calculados

  • Calidad precisa: 185.08400
  • Masa isotópica única: 185.084064
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 1
  • Recuento de átomos pesados: 14
  • Cuenta de enlace giratorio: 2
  • Complejidad: 214
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Carga superficial: 0
  • Xlogp3: 2.1
  • Superficie del Polo topológico: 43.1
  • Recuento de constructos de variantes mutuas: 3

Propiedades experimentales

  • Color / forma: Colorless crystal
  • Denso: 1.0936 (rough estimate)
  • Punto de fusión: 182.0 to 186.0 deg-C
  • Punto de ebullición: 319.45°C (rough estimate)
  • Punto de inflamación: 208.2±22.9 °C
  • índice de refracción: 1.5300 (estimate)
  • PSA: 43.09000
  • Logp: 2.56790
  • Presión de vapor: 0.0±1.0 mmHg at 25°C
  • Disolución: Soluble in water, ether, carbon disulfide and benzene.

1-Naphthylacetamide Información de Seguridad

  • Símbolo: GHS05 GHS07
  • Promover:warning
  • Palabra de señal:Danger
  • Instrucciones de peligro: H302,H318
  • Declaración de advertencia: P280,P305+P351+P338
  • Número de transporte de mercancías peligrosas:NONH for all modes of transport
  • Wgk Alemania:3
  • Código de categoría de peligro: 22-41
  • Instrucciones de Seguridad: S26-S39-S24/25
  • Rtecs:QJ0590000
  • Señalización de mercancías peligrosas: Xn
  • TSCA:Yes
  • Condiciones de almacenamiento:Store at 4 ° C, better storage at -4 ° C
  • Términos de riesgo:R22

1-Naphthylacetamide Datos Aduaneros

  • Código HS:2924299090
  • Datos Aduaneros:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

1-Naphthylacetamide PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
BAI LING WEI Technology Co., Ltd.
381405-25G
1-Naphthaleneacetamide, 98%
86-86-2 98%
25G
¥ 85 2022-04-26
SHANG HAI XIAN DING Biotechnology Co., Ltd.
N0624-25g
1-Naphthylacetamide
86-86-2 98.0%(N)
25g
¥265.0 2022-06-10
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
N0624-25G
2-(1-Naphthyl)acetamide
86-86-2 >97.0%(GC)
25g
¥120.00 2024-04-15
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
36732-250MG
86-86-2
250MG
¥538.63 2023-01-15
Apollo Scientific
OR925498-500g
1-Naphthaleneacetamide
86-86-2 98+%
500g
£96.00 2025-03-21
Fluorochem
079058-25g
1-Naphthaleneacetamide
86-86-2 95%
25g
£15.00 2022-03-01
eNovation Chemicals LLC
D379322-25g
1-Naphthylacetamide
86-86-2 97%
25g
$175 2024-05-24
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T118356-100g
1-Naphthylacetamide
86-86-2 98%
100g
¥236.90 2023-09-01
BAI LING WEI Technology Co., Ltd.
381405-100G
1-Naphthaleneacetamide, 98%
86-86-2 98%
100G
¥ 303 2022-04-26
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
NN7174-25g
1-Naphthylacetamide
86-86-2 ≥96%
25g
¥90元 2023-09-15

1-Naphthylacetamide Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7 - 8, rt
2.1 Reagents: Dicyclohexylcarbodiimide Solvents: Chloroform ,  Dichloromethane ;  cooled; 1 h, cooled
3.1 Solvents: Chloroform ;  rt
Referencia
Carboxyl activation of 2-mercapto-4,6-dimethylpyrimidine through N-acyl-4,6-dimethylpyrimidine-2-thione: A chemical and spectrophotometric investigation
Rajan, M. P., Asian Journal of Chemistry, 2015, 27(1), 287-291

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Tetrabutylammonium hexafluorophosphate Catalysts: Iron chloride (FeCl3) Solvents: Acetonitrile ,  Water ;  24 h, rt
Referencia
Fe(III)-catalysed selective C-N bond cleavage of N-phenylamides by an electrochemical method
Xu, Yiwen; et al, RSC Advances, 2022, 12(37), 24217-24221

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Ammonium sulfide ((NH4)2(Sx)) Solvents: Water ;  3 - 4 d, 210 - 230 °C
Referencia
Sulfur
Morrison, James A., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-6

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  overnight, 0 °C → rt
2.1 Reagents: Ammonium carbonate Solvents: Dimethyl sulfoxide ;  6 h, 25 °C
Referencia
Transamidation for the Synthesis of Primary Amides at Room Temperature
Chen, Jiajia; et al, Organic Letters, 2020, 22(9), 3504-3508

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: Ammonium hydroxide ,  Argentate(1-), bis(nitrato-O,O′)-, (T-4)- Solvents: 1,4-Dioxane ,  Water
Referencia
A method for conversion of carboxylic acids to higher homologs or their derivatives
Arndt, F.; et al, Berichte der Deutschen Chemischen Gesellschaft [Abteilung] B: Abhandlungen, 1935, 68, 200-8

Synthetic Routes 6

Condiciones de reacción
1.1 Reagents: Carbon dioxide ,  Water Catalysts: Phosphonium, tetrabutyl-, salt with 2(1H)-pyridinone (1:1) ;  12 h, 100 °C
Referencia
A CO2-mediated base catalysis approach for the hydration of triple bonds in ionic liquids
Tang, Minhao; et al, Green Chemistry, 2021, 23(24), 9870-9875

Synthetic Routes 7

Condiciones de reacción
1.1 Reagents: Water Catalysts: Cesium carbonate Solvents: Isopropanol ,  Water ;  15 min, 150 °C
Referencia
Efficient and practical transition metal-free catalytic hydration of organonitriles to amides
Tu, Tao; et al, Green Chemistry, 2012, 14(4), 921-924

Synthetic Routes 8

Condiciones de reacción
1.1 Reagents: Ammonium carbonate Solvents: Dimethyl sulfoxide ;  6 h, 25 °C
Referencia
Transamidation for the Synthesis of Primary Amides at Room Temperature
Chen, Jiajia; et al, Organic Letters, 2020, 22(9), 3504-3508

Synthetic Routes 9

Condiciones de reacción
1.1 Solvents: Chloroform ;  rt
Referencia
Carboxyl activation of 2-mercapto-4,6-dimethylpyrimidine through N-acyl-4,6-dimethylpyrimidine-2-thione: A chemical and spectrophotometric investigation
Rajan, M. P., Asian Journal of Chemistry, 2015, 27(1), 287-291

Synthetic Routes 10

Condiciones de reacción
1.1 Reagents: Acetamide Catalysts: Palladium chloride Solvents: Tetrahydrofuran ,  Water ;  22 h, rt
Referencia
Mild and Reversible Dehydration of Primary Amides with PdCl2 in Aqueous Acetonitrile
Maffioli, Sonia I.; et al, Organic Letters, 2005, 7(23), 5237-5239

Synthetic Routes 11

Condiciones de reacción
1.1 Reagents: Cyanuric chloride ,  Potassium carbonate ;  1 min, rt
1.2 Reagents: Ammonium thiocyanate Solvents: Tetrahydrofuran ;  5 min, rt
Referencia
Mechanochemical synthesis of primary amides from carboxylic acids using TCT/NH4SCN
Jaita, Subin; et al, Tetrahedron Letters, 2018, 59(39), 3571-3573

Synthetic Routes 12

Condiciones de reacción
1.1 Reagents: Hexamethyldisilazane Solvents: Dichloromethane ;  0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Hydrochloric acid ,  Ammonium chloride Solvents: Water ;  rt
Referencia
Pd(OAc)2-catalyzed lactonization of arylacetamides involving oxidation of C-H bonds
Uemura, Takeshi; et al, Chemistry Letters, 2015, 44(5), 621-623

Synthetic Routes 13

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  overnight, 0 °C → rt
2.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  overnight, 0 °C → rt
3.1 Reagents: Ammonium carbonate Solvents: Dimethyl sulfoxide ;  6 h, 25 °C
Referencia
Transamidation for the Synthesis of Primary Amides at Room Temperature
Chen, Jiajia; et al, Organic Letters, 2020, 22(9), 3504-3508

Synthetic Routes 14

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  2 h, reflux
2.1 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7 - 8, rt
3.1 Reagents: Dicyclohexylcarbodiimide Solvents: Chloroform ,  Dichloromethane ;  cooled; 1 h, cooled
4.1 Solvents: Chloroform ;  rt
Referencia
Carboxyl activation of 2-mercapto-4,6-dimethylpyrimidine through N-acyl-4,6-dimethylpyrimidine-2-thione: A chemical and spectrophotometric investigation
Rajan, M. P., Asian Journal of Chemistry, 2015, 27(1), 287-291

Synthetic Routes 15

Condiciones de reacción
1.1 Catalysts: 2,5-Dioxo-1-pyrrolidinesulfonic acid ;  2 min, rt
Referencia
A succinimide-N-sulfonic acid catalyst for acetylation reactions in absence of a solvent
Shirini, Farhad; et al, Cuihua Xuebao, 2013, 34(4), 695-703

Synthetic Routes 16

Condiciones de reacción
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ;  0 °C; 2 h, reflux
1.2 Reagents: Ammonia Solvents: Tetrahydrofuran ,  Water ;  0 °C; overnight, rt
Referencia
Development of [18F]Maleimide-Based Glycogen Synthase Kinase-3β Ligands for Positron Emission Tomography Imaging
Hu, Kongzhen; et al, ACS Medicinal Chemistry Letters, 2017, 8(3), 287-292

Synthetic Routes 17

Condiciones de reacción
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Chloroform ,  Dichloromethane ;  cooled; 1 h, cooled
2.1 Solvents: Chloroform ;  rt
Referencia
Carboxyl activation of 2-mercapto-4,6-dimethylpyrimidine through N-acyl-4,6-dimethylpyrimidine-2-thione: A chemical and spectrophotometric investigation
Rajan, M. P., Asian Journal of Chemistry, 2015, 27(1), 287-291

1-Naphthylacetamide Raw materials

1-Naphthylacetamide Preparation Products

1-Naphthylacetamide Proveedores

Tiancheng Chemical (Jiangsu) Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:86-86-2)1-Naphthaleneacetamide
Número de pedido:27442226
Estado del inventario:in Stock
Cantidad:Company Customization
Pureza:98%
Información sobre precios actualizada por última vez:Tuesday, 10 June 2025 11:03
Precio ($):discuss personally
Proveedores recomendados
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:86-86-2)1-Naphthaleneacetamide
3457707
Pureza:98%
Cantidad:Company Customization
Precio ($):Informe
Amadis Chemical Company Limited
(CAS:86-86-2)1-Naphthylacetamide
A1207287
Pureza:99%
Cantidad:1kg
Precio ($):263.0